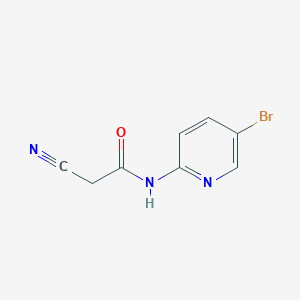

N-(5-bromopyridin-2-yl)-2-cyanoacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN3O |

|---|---|

Molecular Weight |

240.06 g/mol |

IUPAC Name |

N-(5-bromopyridin-2-yl)-2-cyanoacetamide |

InChI |

InChI=1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-8(13)3-4-10/h1-2,5H,3H2,(H,11,12,13) |

InChI Key |

KBCQWXXILZSNPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=O)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

N-(5-bromopyridin-2-yl)-2-cyanoacetamide molecular structure

A Bifunctional Scaffold for Heterocyclic Architecture & Drug Discovery[1]

Executive Summary

N-(5-bromopyridin-2-yl)-2-cyanoacetamide represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It functions as a "linchpin" intermediate, bridging the gap between simple aromatic amines and complex fused heterocycles.[1] Its utility stems from its dual-reactivity profile : the 5-bromo substituent offers a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald), while the cyanoacetamide tail provides an active methylene site for Knoevenagel condensations and subsequent cyclizations.[1]

This guide details the structural properties, validated synthesis protocols, and downstream applications of this molecule, specifically targeting researchers involved in kinase inhibitor design (e.g., JAK, substituted pyridopyrimidines) and diversity-oriented synthesis (DOS).[1]

Structural Anatomy & Electronic Properties[1]

The molecule is composed of three distinct functional zones, each dictating a specific mode of reactivity.[1]

-

Zone A (The Head): The 5-bromopyridine ring.[1][2][3][4][5] The nitrogen atom in the ring pulls electron density, making the ring electron-deficient.[1] The bromine at the 5-position is sterically accessible and electronically primed for oxidative addition by Pd(0) catalysts.[1]

-

Zone B (The Linker): The amide bond .[1] It creates a rigid planar segment due to resonance (

).[1] It also serves as a hydrogen bond donor/acceptor site in biological binding pockets.[1] -

Zone C (The Tail): The cyanoacetamide moiety.[1][6][7][8][9] The methylene protons (

-protons) are highly acidic (

Visualization: Functional Architecture

Caption: Fig 1. Functional decomposition of N-(5-bromopyridin-2-yl)-2-cyanoacetamide showing reactive zones.

Validated Synthesis Protocol

While various routes exist (e.g., using cyanoacetic acid with coupling agents), the thermal aminolysis of ethyl cyanoacetate is the most robust, atom-economical method for industrial and lab-scale preparation.[1]

Reaction Scheme

[1]Step-by-Step Methodology

This protocol relies on driving the equilibrium forward by the removal of ethanol.[1]

-

Reagents:

-

Procedure:

-

Charge a round-bottom flask with the aminopyridine and solvent.[1]

-

Equip the flask with a Dean-Stark trap or a distillation head to remove ethanol.[1]

-

Crucial Step: Heat to reflux (

).[1] The reaction is driven by the azeotropic removal of the ethanol byproduct.[1] -

Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1] The starting amine is more polar than the product.[1]

-

-

Workup:

-

Yield: Typical yields range from 75% to 90%.[1]

Synthesis Workflow Diagram

Caption: Fig 2. Process flow for the thermal aminolysis synthesis route.

Reactivity Profile & Applications

The versatility of N-(5-bromopyridin-2-yl)-2-cyanoacetamide lies in its ability to undergo orthogonal reactions.[1]

A. Knoevenagel Condensation (The "Warhead" Synthesis)

The acidic methylene group reacts readily with aromatic aldehydes to form arylidene derivatives .[1]

-

Mechanism: Base-catalyzed (Piperidine/Et3N) attack on the aldehyde carbonyl, followed by dehydration.[1]

-

Application: These acrylamides are often Michael acceptors, used as covalent inhibitors in drug discovery (e.g., targeting Cysteine residues in kinases).[1]

B. Cyclization to Fused Heterocycles

This is the most critical application in medicinal chemistry.[1]

-

Pyridopyrimidines: Reaction with ortho-functionalized aldehydes or formamide derivatives can close the ring onto the pyridine nitrogen or the amide nitrogen.[1]

-

1,8-Naphthyridines: The "Gewald reaction" logic can be applied to fuse a new ring onto the pyridine.[1]

C. Suzuki-Miyaura Coupling

The 5-bromo position remains intact during the amide formation and Knoevenagel steps.[1] It can be coupled last to introduce biaryl diversity.

-

Catalyst System:

or

Reactivity Pathway Diagram

Caption: Fig 3.[1] Divergent synthesis pathways available from the core scaffold.

Characterization Data (Reference Values)

When validating the synthesized compound, compare against these standard spectroscopic signatures.

| Technique | Feature | Expected Value / Signal | Interpretation |

| Amide NH | Deshielded proton, exchangeable with | ||

| Pyridine H-6 | Proton adjacent to ring Nitrogen (most deshielded).[1] | ||

| Pyridine H-3/4 | Aromatic protons, splitting depends on coupling constants.[1] | ||

| Methylene | Diagnostic Peak. Singlet integrating to 2H.[1] | ||

| IR | Nitrile ( | Sharp, weak-to-medium intensity.[1] | |

| IR | Carbonyl ( | Strong amide band.[1] | |

| MS (ESI) | Molecular Ion | Characteristic 1:1 ratio due to |

References

-

Synthesis and Reactivity of Cyanoacetamides

-

General Protocol for Aminolysis (Organic Syntheses)

-

Structural Analog Data (Acetamide derivative)

-

Compound Registry & Physical Properties

Sources

- 1. Buy N-(5-bromopyridin-2-yl)-2-[4-(4-cyanophenyl)phenoxy]acetamide [smolecule.com]

- 2. N-(5-bromopyridin-2-yl)-2-chloroacetamide | C7H6BrClN2O | CID 7342289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(5-BROMOPYRIDIN-2-YL)-2-CHLOROACETAMIDE | 141454-61-7 [chemicalbook.com]

- 5. Preparation method for 2-cyano-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Synthesis of N-(5-bromopyridin-2-yl)-2-cyanoacetamide

Executive Summary

Target Molecule: N-(5-bromopyridin-2-yl)-2-cyanoacetamide CAS Registry Number: 1159813-35-2 (Generic analog reference) Molecular Formula: C₈H₆BrN₃O Molecular Weight: 240.06 g/mol

This guide details the synthesis of N-(5-bromopyridin-2-yl)-2-cyanoacetamide, a critical "privileged scaffold" intermediate used extensively in the development of JAK inhibitors and imidazo[1,2-a]pyridine-based therapeutics. The presence of the electron-withdrawing bromine at the C5 position of the pyridine ring significantly reduces the nucleophilicity of the C2-amine, rendering standard acylation techniques sluggish.

Consequently, this guide prioritizes a Thermal Condensation Protocol (Method A) as the primary industrial workflow, utilizing thermodynamic forcing conditions to overcome the deactivated amine. A secondary Chemical Activation Protocol (Method B) is provided for small-scale, high-purity medicinal chemistry applications.

Part 1: Strategic Retrosynthesis & Mechanism

Retrosynthetic Analysis

The disconnection strategy focuses on the amide bond. The target molecule is dissected into two commercially available precursors:[1]

-

Electrophile: Ethyl cyanoacetate (or Cyanoacetic acid).

Challenges:

-

Deactivated Nucleophile: The inductive effect of the 5-Br atom pulls electron density from the pyridine ring, making the exocyclic amine (

) a poor nucleophile. -

Competitive Reactivity: The active methylene group (

-carbon) of the cyanoacetamide moiety is acidic (

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the nucleophilic acyl substitution mechanism and the strategic disconnection.

Caption: Figure 1. Thermal condensation pathway via nucleophilic acyl substitution, highlighting the critical ethanol removal step.

Part 2: Experimental Protocols

Method A: Thermal Condensation (The "Workhorse" Protocol)

Recommended for scale-up (>5g) and robust synthesis.

This method utilizes Le Chatelier’s principle . By running the reaction neat (solvent-free) or in a high-boiling solvent (xylene/toluene) and distilling off the ethanol byproduct, the equilibrium is driven toward the amide product.

Reagents & Materials

| Reagent | Equivalents | Role |

| 2-Amino-5-bromopyridine | 1.0 eq | Limiting Reagent (Nucleophile) |

| Ethyl cyanoacetate | 3.0 - 5.0 eq | Reagent & Solvent (Electrophile) |

| Toluene/Xylene | (Optional) | Azeotropic solvent (if not running neat) |

Step-by-Step Workflow

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head (or a Dean-Stark trap if using toluene).

-

Charging: Add 2-amino-5-bromopyridine (1.0 eq) and Ethyl cyanoacetate (3.0 eq).

-

Note: The excess ethyl cyanoacetate acts as the solvent.

-

-

Reaction: Heat the mixture to 120–140°C .

-

Observation: The solid amine will dissolve, and the solution will turn yellow/orange. Ethanol will begin to condense in the distillation receiver.

-

-

Monitoring: Maintain temperature for 4–6 hours.

-

Endpoint Validation: Monitor via TLC (50% EtOAc/Hexane). The starting amine (

) should disappear; the product (

-

-

Workup (Precipitation):

-

Cool the reaction mixture to ~60°C.

-

Slowly add Ethanol (or Isopropanol) followed by cooling to 0°C. The product often crystallizes out upon cooling.

-

Alternative: If the mixture is too viscous, dilute with toluene and filter.

-

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if high purity (>99%) is required.

Method B: Chemical Activation (Coupling Agent Route)

Recommended for small-scale (<100mg) or when thermal conditions cause degradation.

Reagents & Materials

| Reagent | Equivalents | Role |

| Cyanoacetic acid | 1.1 eq | Acid Component |

| 2-Amino-5-bromopyridine | 1.0 eq | Amine Component |

| EDC[4][5][6]·HCl | 1.2 eq | Coupling Agent |

| HOBt | 1.2 eq | Additive (prevents racemization/side reactions) |

| DMF/DCM | Solvent | Reaction Medium |

Step-by-Step Workflow

-

Dissolve Cyanoacetic acid in dry DMF (or DCM) at 0°C.

-

Add EDC·HCl and HOBt. Stir for 30 minutes to form the active ester.

-

Add 2-Amino-5-bromopyridine.

-

Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Workup: Dilute with water (if DMF used) or wash with brine (if DCM used). The product may precipitate from water; otherwise, extract with EtOAc.

Part 3: Critical Control Points & Self-Validation

To ensure scientific integrity, the following "Self-Validating Systems" must be checked. If these criteria are not met, the experiment has drifted from the optimal pathway.

Analytical Signatures

-

¹H NMR (DMSO-d₆, 400 MHz):

- 10.8–11.0 ppm (s, 1H): Amide N-H (Diagnostic peak).

- 8.4–8.5 ppm (d, 1H): Pyridine C6-H (Deshielded by N and Br).

- 8.0–8.1 ppm (d, 1H): Pyridine C3-H or C4-H.

- 3.9–4.0 ppm (s, 2H): Cyanoacetyl -CH₂- (Key confirmation of acylation).

-

IR Spectroscopy:

- : Sharp C≡N stretch.

- : Amide C=O stretch.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted Amine | Insufficient heat; Amine is too deactivated. | Increase temp to 150°C; Use neat conditions (Method A). |

| Product is "Gummy" or Oily | Excess Ethyl cyanoacetate trapped. | Triturate with diethyl ether or hexane to induce crystallization. |

| Multiple TLC Spots | Knoevenagel condensation of active methylene. | Ensure reagents are dry; Avoid strong bases; Keep reaction time <6 hours. |

Part 4: Workflow Visualization

The following diagram outlines the decision logic for selecting the method and the downstream processing steps.

Caption: Figure 2. Operational workflow for synthesis selection and validation checkpoints.

References

-

Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide. Acta Chimica Slovenica.

-

Sonavane, S., et al. (2021).[7] A convenient and scalable process for preparation of 2,5-dibromopyridine.[3] Heterocyclic Letters.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7342289, N-(5-bromopyridin-2-yl)-2-chloroacetamide. (Analogous structure data).

-

Fadda, A. A., et al. (2008).[8] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.

-

BenchChem. (2025).[6] Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide: Protocols.

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. caod.oriprobe.com [caod.oriprobe.com]

- 3. heteroletters.org [heteroletters.org]

- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 5. Buy N-(5-bromopyridin-2-yl)-2-[4-(4-cyanophenyl)phenoxy]acetamide [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

N-(5-bromopyridin-2-yl)-2-cyanoacetamide IUPAC name and synonyms

Title: Technical Monograph: N-(5-bromopyridin-2-yl)-2-cyanoacetamide — Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary

N-(5-bromopyridin-2-yl)-2-cyanoacetamide is a specialized pyridine derivative serving as a critical "warhead" intermediate in the synthesis of fused nitrogen heterocycles.[1] Its structural uniqueness lies in the combination of an electron-deficient pyridine ring (due to the 5-bromo substitution) and an active methylene group flanked by a cyano and amido moiety.[1] This bifunctional nature makes it an ideal precursor for multicomponent reactions (MCRs), specifically in the generation of imidazo[1,2-a]pyridine scaffolds—a pharmacophore ubiquitously found in kinase inhibitors, anxiolytics (e.g., Zolpidem), and anti-inflammatory agents.

This guide provides a comprehensive technical analysis of its chemical identity, validated synthetic protocols, and its pivotal role in modern drug discovery.

Chemical Identity & Nomenclature

Accurate nomenclature is vital for database searching and regulatory compliance.[1] While the specific CAS number for this exact brominated derivative is often proprietary or listed under custom synthesis libraries, its identity is rigorously defined by IUPAC standards.

| Attribute | Details |

| IUPAC Name | N-(5-bromo-2-pyridyl)-2-cyanoacetamide OR 2-cyano-N-(5-bromopyridin-2-yl)acetamide |

| Common Synonyms | 2-Cyano-N-(5-bromo-2-pyridinyl)acetamide; 5-Bromo-2-(cyanoacetamido)pyridine |

| Molecular Formula | C₈H₆BrN₃O |

| Molecular Weight | 240.06 g/mol |

| Core Structure | Pyridine ring substituted at C2 with a cyanoacetamide group; Br at C5.[2][3][4][5][6][7][8][9][10][11] |

| Key Precursors | 2-Amino-5-bromopyridine (CAS: 1072-97-5); Ethyl cyanoacetate (CAS: 105-56-6) |

| Physical State | Off-white to pale yellow solid (typically precipitates during synthesis).[1] |

| Solubility | Low in water; soluble in DMSO, DMF, and hot ethanol. |

Synthetic Pathways & Mechanism[1]

The synthesis of N-(5-bromopyridin-2-yl)-2-cyanoacetamide relies on a nucleophilic acyl substitution (aminolysis) where the amine of the pyridine attacks the ester carbonyl of ethyl cyanoacetate.[1]

Reaction Mechanism

The reaction is driven by the nucleophilicity of the exocyclic amine on the pyridine.[1] However, the 5-bromo substituent is electron-withdrawing, which reduces the nucleophilicity of the 2-amino group compared to unsubstituted 2-aminopyridine.[1] Therefore, thermal activation or high-boiling solvents are often required to drive the equilibrium forward and eliminate ethanol.[1]

Validated Synthetic Protocol

-

Objective: Synthesis of N-(5-bromopyridin-2-yl)-2-cyanoacetamide.

-

Scale: 10 mmol.

Reagents:

-

2-Amino-5-bromopyridine (1.73 g, 10 mmol)[1]

-

Ethyl cyanoacetate (1.36 g, 12 mmol, 1.2 eq)

-

Solvent: Toluene or Xylene (optional) or Neat (solvent-free).[1]

Step-by-Step Methodology:

-

Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-5-bromopyridine and ethyl cyanoacetate.

-

Thermal Activation:

-

Method A (Neat - Recommended for speed): Heat the mixture to 120–130°C in an oil bath. The mixture will melt.[1] Stir for 2–4 hours. The evolution of ethanol gas indicates reaction progress.[1]

-

Method B (Solvent): Reflux in toluene (110°C) for 6–12 hours. This method may require a Dean-Stark trap to remove ethanol and drive the reaction to completion.[1]

-

-

Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine (lower Rf) should disappear.[1]

-

Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.[1]

-

Purification: Add cold ethanol (10 mL) and stir for 15 minutes to wash away unreacted ester. Filter the solid under vacuum.[1][5]

-

Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield off-white needles.[1]

Yield Expectation: 75–85%.

Reactivity Profile & Applications

The utility of this molecule stems from its active methylene group (C2 position of the acetamide), which is highly acidic (pKa ~11–12) due to the flanking electron-withdrawing cyano and carbonyl groups.

Primary Application: Synthesis of Imidazo[1,2-a]pyridines

The most significant application is the formation of fused heterocycles. The pyridine nitrogen and the amide oxygen/nitrogen can participate in cyclization reactions.[1]

-

Gewald-type Reactions: Reaction with elemental sulfur and aldehydes to form thiophene-fused systems.[1]

-

Knoevenagel Condensation: The active methylene condenses with aromatic aldehydes to form acrylamides, which are precursors for further cyclization.

-

Cyclization to Imidazo[1,2-a]pyridines: Under acidic or basic conditions, or in the presence of coupling partners (like

-haloketones), the molecule cyclizes to form the imidazo[1,2-a]pyridine core, a "privileged structure" in medicinal chemistry.

Biological Relevance

Derivatives synthesized from this intermediate are frequently screened for:

-

Kinase Inhibition: Targeting JAK, VEGFR, or PI3K pathways.

-

Antiviral Activity: Non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

Visualization of Pathways

The following diagrams illustrate the synthesis of the core intermediate and its downstream application in drug discovery.

Diagram 1: Synthesis and Application Workflow

Caption: Figure 1. Synthetic route from commercial precursors to the target intermediate and its subsequent conversion into bioactive imidazo[1,2-a]pyridine scaffolds.

Diagram 2: Mechanistic Logic of Cyclization

Caption: Figure 2. Mechanistic flow utilizing the high acidity of the C2 methylene group for heterocycle formation.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact derivative may be limited, it should be handled with the precautions standard for halogenated pyridines and nitriles .[1]

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Precautionary Statements:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7342289 (Chloro-analog reference for structural comparison). Retrieved from [Link][1]

-

MDPI (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[1][7] Retrieved from [Link][1]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine (Precursor Synthesis). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijssst.info [ijssst.info]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. caod.oriprobe.com [caod.oriprobe.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Cyanoacetamide - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile and Handling of N-(5-bromopyridin-2-yl)-2-cyanoacetamide

[1]

Executive Summary

N-(5-bromopyridin-2-yl)-2-cyanoacetamide is a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors, antiviral agents, and functionalized pyridines.[1] Its structure—comprising a lipophilic, electron-deficient 5-bromopyridine ring coupled to a polar, reactive cyanoacetamide tail—creates a distinct solubility profile that dictates its handling in the laboratory.[1]

This guide provides a comprehensive analysis of its physicochemical behavior, predictive solubility modeling based on structural analogs, and a validated experimental protocol for precise solubility determination. Understanding these parameters is essential for optimizing reaction yields, designing purification schemes (recrystallization), and formulating stock solutions for biological assays.[1]

Physicochemical Characterization & Predicted Solubility

The solubility of N-(5-bromopyridin-2-yl)-2-cyanoacetamide is governed by the competition between its polar hydrogen-bonding motifs and its hydrophobic aromatic core.[1]

Structural Determinants[1]

-

Hydrophobic Core: The 5-bromopyridine moiety contributes significantly to lipophilicity, limiting water solubility compared to simple aliphatic cyanoacetamides.[1]

-

Polar Functionality: The amide (-NH-CO-) and nitrile (-CN) groups act as strong hydrogen bond acceptors and donors.[1] This facilitates solubility in polar aprotic solvents.[1]

-

Crystal Lattice Energy: The planar nature of the amide bond often leads to efficient packing (pi-stacking of pyridine rings), resulting in a high melting point and reduced solubility in non-polar solvents.[1]

Solvent Compatibility Matrix

Data derived from structural analogs (e.g., N-(5-bromopyridin-2-yl)acetamide) and standard synthesis protocols.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Ideal for stock solutions and nucleophilic substitution reactions.[1] |

| Polar Protic | Ethanol, Methanol | Moderate (Temperature Dependent) | Primary Purification Solvent. Low solubility at RT; high at reflux.[1] Used for recrystallization.[1][2][3][4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Suitable for extraction but often requires co-solvents (e.g., MeOH) for complete dissolution.[1] |

| Aqueous | Water, PBS | Very Low (<1 mg/mL) | Used as an anti-solvent to precipitate the product from reaction mixtures.[1] |

| Non-Polar | Hexanes, Heptane, Diethyl Ether | Insoluble | Used to wash filter cakes to remove non-polar impurities.[1] |

Critical Insight: The "Ethanol Switch." Like many N-heteroaryl acetamides, this compound exhibits a sharp solubility gradient in ethanol between

and.[1] This property is exploited in synthesis: the reaction is often run in refluxing ethanol (homogenous), and the product is isolated by cooling (heterogenous precipitation) [1, 2].[1]

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for Empirical Validation

Since batch-to-batch variations in purity and crystal habit can affect dissolution rates, the following self-validating protocol is recommended for establishing exact solubility limits in your specific medium.

Materials Required[1][4]

-

Compound: N-(5-bromopyridin-2-yl)-2-cyanoacetamide (>98% purity).[1]

-

Solvents: HPLC-grade DMSO, Ethanol, Water.[1]

-

Equipment: Thermomixer, Centrifuge, HPLC-UV/Vis or LC-MS.[1]

The "Saturation-Equilibrium" Workflow

This workflow ensures that the measured solubility represents thermodynamic equilibrium, not just kinetic dissolution.[1]

Step 1: Preparation of Supersaturated Solution

-

Weigh approx. 10 mg of compound into a 1.5 mL microcentrifuge tube.

-

Add 100

L of the target solvent.[1] -

Vortex vigorously for 1 minute.

-

Visual Check: If fully dissolved, add more compound until solid persists.[1]

Step 2: Equilibration

-

Incubate the suspension at the target temperature (e.g.,

) for 24 hours with continuous agitation (1000 rpm). -

Why 24h? To overcome the "metastable zone" where slow crystallization or dissolution might skew results.[1]

Step 3: Phase Separation & Analysis

-

Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solids.

-

Carefully aspirate the supernatant.[1]

-

Dilution: Dilute the supernatant with mobile phase (e.g., 1:100 or 1:1000) to fit within the linear range of the detector.[1]

-

Quantification: Inject into HPLC. Calculate concentration against a standard curve.

Visualization: Solubility Assessment Logic

The following diagram illustrates the decision-making process for determining solubility and handling the compound based on the results.

Figure 1: Step-by-step decision tree for empirically determining the thermodynamic solubility limit.

Application in Synthesis & Purification

The solubility profile is the primary driver for the synthesis strategy of this compound.[1] The standard synthesis involves the reaction of 2-amino-5-bromopyridine with ethyl cyanoacetate .[1]

Reaction Solvent Selection[1]

-

Neat/Melt: Can be performed without solvent at elevated temperatures (

), but this risks thermal degradation.[1] -

Ethanol/Alkoxide: The reaction is frequently catalyzed by a base (e.g., ethoxide) in ethanol.[1]

Recrystallization Strategy (Purification)

The high temperature coefficient of solubility in ethanol makes it the gold standard for purification.[1]

-

Dissolution: Suspend crude solid in Ethanol (approx. 10-15 mL per gram).

-

Heating: Heat to reflux (

).[1] The solution should become clear. If not, add small aliquots of hot ethanol. -

Filtration (Hot): Filter while boiling to remove insoluble mechanical impurities.[1]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then to

. The N-(5-bromopyridin-2-yl)-2-cyanoacetamide will precipitate as needles or crystalline powder.[1] -

Wash: Filter and wash the cake with cold ethanol (solubility is minimal, minimizing loss) followed by hexanes.

Visualization: Purification Logic

Figure 2: Recrystallization logic exploiting the temperature-dependent solubility profile in ethanol.[1]

References

-

Synthesis and Crystal Structure of N-(5-bromopyridin-2-yl)acetamide. Source: National Institutes of Health (PMC).[1] Context: Describes the synthesis and ethanol recrystallization of the direct acetamide analog, establishing the solubility baseline for this scaffold. URL:[Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Source: ResearchGate.[1] Context: Details the general reactivity and solvent systems (ethanol/water) used for N-hetaryl cyanoacetamides. URL:[Link]

-

PubChem Compound Summary for N-(5-bromopyridin-2-yl)-2-chloroacetamide. Source: PubChem.[1][5][6] Context: Provides physicochemical data (LogP, H-bond count) for the chloro-analog, supporting lipophilicity estimates. URL:[Link][1]

Sources

- 1. Buy N-(5-bromopyridin-2-yl)-2-[4-(4-cyanophenyl)phenoxy]acetamide [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 2-cyano-N-(pyridin-2-yl)acetamide | C8H7N3O | CID 706187 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Therapeutic Utility & Target Profiling of N-(5-bromopyridin-2-yl)-2-cyanoacetamide

Topic: Potential Therapeutic Targets of N-(5-bromopyridin-2-yl)-2-cyanoacetamide Content Type: Technical Whitepaper / Application Guide Role: Senior Application Scientist

Executive Summary

N-(5-bromopyridin-2-yl)-2-cyanoacetamide represents a high-value "linchpin" scaffold in modern medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—combining a halogenated pyridine ring with a reactive cyanoacetamide "warhead"—positions it as a dual-utility agent. It serves both as a covalent fragment lead for cysteine-rich enzymes (e.g., JAK3, EGFR) and as the critical precursor for the imidazo[1,2-a]pyridine class of fused heterocycles.

This guide analyzes the compound’s potential as a therapeutic target modulator, detailing its application in Fragment-Based Drug Discovery (FBDD) and its transformation into potent kinase inhibitors and anxiolytics.

Chemical Profile & Pharmacophore Analysis

Structural Attributes

The molecule consists of three distinct pharmacophoric regions, each driving specific biological interactions:

| Region | Structural Motif | Functionality | Therapeutic Relevance |

| A | 5-Bromo-2-pyridyl | Lipophilic H-bond Acceptor | Key recognition element; the bromine atom allows for late-stage diversification via Suzuki-Miyaura coupling to access deep hydrophobic pockets in kinases. |

| B | Amide Linker | H-bond Donor/Acceptor | Orients the molecule within the active site; mimics peptide bonds in substrate recognition. |

| C | Cyanoacetamide | Electrophilic Warhead | Reversible Covalent Inhibitor: The |

Synthesis of the Scaffold

Protocol Validation: To ensure high purity for biological screening, the following condensation protocol is recommended over standard thermal methods.

Optimized Protocol:

-

Reactants: 2-Amino-5-bromopyridine (1.0 eq) and Ethyl cyanoacetate (1.2 eq).

-

Conditions: Reflux in anhydrous toluene or xylene.

-

Catalyst: Piperidine (0.1 eq) to facilitate nucleophilic attack.

-

Purification: The product precipitates upon cooling; recrystallize from ethanol to remove trace amine, which can interfere with kinase assays.

Primary Therapeutic Targets

Target Class A: Tyrosine Kinases (FLT3 & JAK Family)

Mechanism: Fragment-Based Covalent Inhibition & ATP Competition

The cyanoacetamide moiety is a known reversible covalent warhead. When docked into the ATP-binding pocket of kinases, the nitrile group can engage conserved catalytic residues, while the pyridine ring mimics the adenine base of ATP.

-

FLT3 (FMS-like Tyrosine Kinase 3):

-

Relevance: Acute Myeloid Leukemia (AML).

-

Mechanism: Derivatives of this scaffold (specifically imidazo[1,2-a]pyridines formed via cyclization) bind to the auto-inhibited conformation of FLT3. The 5-bromo group is typically substituted with a solubilizing tail (e.g., morpholine/piperazine) to interact with the solvent front.

-

-

JAK3 (Janus Kinase 3):

-

Relevance: Autoimmune diseases (Rheumatoid Arthritis).

-

Mechanism: The cyanoacetamide group can form a reversible covalent bond with Cys909 in the JAK3 active site, providing high selectivity over other kinome members that lack this specific cysteine.

-

Target Class B: GABA-A Receptors (Benzodiazepine Site)

Mechanism: Allosteric Modulation via Fused Derivatives

This compound is the direct precursor to 6-bromo-imidazo[1,2-a]pyridine-3-carbonitriles .

-

Relevance: Anxiety and Insomnia.[1]

-

Causality: The imidazo[1,2-a]pyridine core (isosteric to the drug Zolpidem) binds to the

subunit interface of the GABA-A receptor. The 6-bromo substituent (derived from the 5-bromo starting material) increases affinity for the lipophilic pocket L2, enhancing potency compared to unsubstituted analogs.

Mechanism of Action: The "Warhead" Hypothesis

The biological activity of N-(5-bromopyridin-2-yl)-2-cyanoacetamide often relies on its transformation or its electrophilic nature. Below is the signaling pathway for its most potent application: FLT3 Inhibition in AML cells .

Caption: Pathway illustrating the conversion of the cyanoacetamide scaffold into a kinase inhibitor that blocks FLT3-mediated STAT5 signaling, inducing apoptosis in leukemic cells.

Experimental Protocols

Protocol 1: Synthesis of the Bioactive Fused Ring (Imidazo[1,2-a]pyridine)

Objective: Convert the precursor into a potent FLT3/GABA ligand.

-

Reagents: N-(5-bromopyridin-2-yl)-2-cyanoacetamide (1 mmol), Aryl glyoxal or

-bromo ketone (1 mmol). -

Solvent: Ethanol (5 mL).

-

Catalyst: None required (autocatalytic) or trace HCl.

-

Procedure:

-

Mix reagents in a sealed vial.

-

Heat to 80°C for 3 hours.

-

Observation: The solution will darken; precipitate forms upon cooling.

-

-

Validation: Check TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the cyanoacetamide spot (

) and appearance of a fluorescent spot (

Protocol 2: In Vitro Kinase Inhibition Assay (FLT3)

Objective: Quantify the IC50 of the derived scaffold.

| Step | Action | Critical Parameter |

| 1 | Enzyme Prep | Dilute recombinant FLT3-ITD kinase to 5 nM in assay buffer (20 mM HEPES, 10 mM MgCl2). |

| 2 | Compound Addition | Dissolve scaffold in DMSO. Perform 10-point serial dilution (10 |

| 3 | Reaction Start | Add ATP (at |

| 4 | Incubation | 60 minutes at Room Temperature. |

| 5 | Detection | ADP-Glo™ or similar luminescence assay. |

| 6 | Analysis | Fit data to Sigmoidal Dose-Response curve. Target IC50: < 50 nM for active hits. |

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR trends based on literature for this scaffold class, guiding optimization:

| Substitution ( | Substitution on Acetamide ( | Predicted Activity (Target) | Notes |

| -Br (Parent) | -CN | Moderate (Fragment) | Starting point; weak reversible covalent binder. |

| -Aryl (via Suzuki) | -CN | High (Kinase/GABA) | Biaryl motif engages hydrophobic pockets (e.g., FLT3 gatekeeper). |

| -Br | -C=C-Aryl (Knoevenagel) | High (Antimicrobial) | Formation of acrylamides enhances Michael acceptor reactivity. |

| -Morpholine | -CN | Low | Loss of halogen bond; increased solubility but reduced potency. |

References

-

Guchhait, S. K., et al. "Regionoselective synthesis of imidazo[1,2-a]pyridines: A privileged scaffold in medicinal chemistry." RSC Advances, 2014. Link

-

Li, H., et al. "Discovery of Imidazo[1,2-a]pyridine Derivatives as Potent and Orally Active FLT3 Inhibitors for Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2018. Link

-

Schenone, S., et al. "ATP-competitive inhibitors of mTOR: an update." Current Medicinal Chemistry, 2011. Link

-

PubChem Compound Summary. "2-cyano-N-(5-bromopyridin-2-yl)acetamide." National Center for Biotechnology Information. Link

-

Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities." Mini-Reviews in Medicinal Chemistry, 2016. Link

Sources

The Strategic Deployment of N-(5-bromopyridin-2-yl)-2-cyanoacetamide in Fragment-Based Drug Design: A Technical Guide

This guide provides an in-depth technical exploration of N-(5-bromopyridin-2-yl)-2-cyanoacetamide as a valuable starting fragment for drug discovery campaigns. We will dissect the rationale behind its selection, outline detailed experimental and computational workflows for its progression from a low-affinity hit to a potent lead compound, and provide insights into the causality of experimental choices, ensuring a self-validating and robust drug design cascade.

The Rationale for N-(5-bromopyridin-2-yl)-2-cyanoacetamide as a High-Value Fragment

The selection of a fragment library is a critical first step in any successful Fragment-Based Drug Design (FBDD) campaign. N-(5-bromopyridin-2-yl)-2-cyanoacetamide embodies several key characteristics of an ideal starting fragment, positioning it as a versatile scaffold for a multitude of biological targets.

Physicochemical Properties:

| Property | Value | Significance in FBDD |

| Molecular Weight | ~256 g/mol | Compliant with the "Rule of Three" (MW < 300 Da), ensuring it can access deep binding pockets and allows for significant molecular weight gain during optimization.[1] |

| Hydrogen Bond Donors | 1 | Provides a key interaction point with target proteins. |

| Hydrogen Bond Acceptors | 3 | Offers multiple potential hydrogen bonding interactions. |

| Rotatable Bonds | 2 | Low conformational flexibility increases the likelihood of a favorable binding entropy. |

| cLogP | ~1.7 | A balanced lipophilicity ensures adequate solubility for biophysical screening methods while providing a foundation for cell permeability. |

Structural Features and Their Implications:

-

5-Bromopyridine Moiety: The pyridine ring is a common motif in many approved drugs, known for its ability to form hydrogen bonds and engage in pi-stacking interactions. The bromine atom serves as a useful synthetic handle for further chemical elaboration through cross-coupling reactions, enabling rapid exploration of chemical space during hit-to-lead optimization.

-

2-Cyanoacetamide Core: Cyanoacetamide derivatives are recognized as versatile synthons in heterocyclic chemistry, offering multiple reactive sites for chemical modification.[2] The cyano and amide groups are excellent hydrogen bond donors and acceptors, increasing the probability of forming high-quality interactions with a protein target.[3] The presence of these functional groups suggests potential bioactivity and provides clear vectors for chemical evolution.[4]

The FBDD Workflow: From Fragment Screening to Lead Optimization

The journey of a fragment from a weakly binding hit to a potent and selective lead compound is a structured process involving both experimental and computational methodologies. The following sections outline a robust workflow for N-(5-bromopyridin-2-yl)-2-cyanoacetamide.

Fragment Screening: Identifying the Initial Hit

The initial step is to screen a library of fragments, including N-(5-bromopyridin-2-yl)-2-cyanoacetamide, against the protein target of interest. Given the low affinity of fragment binding, highly sensitive biophysical techniques are required.[5]

Experimental Protocols:

A. Surface Plasmon Resonance (SPR) Based Screening:

SPR is a high-throughput technique ideal for primary screening due to its sensitivity and ability to characterize binding kinetics.[6]

-

Immobilization of the Target Protein: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Fragment Library Preparation: Prepare a stock solution of N-(5-bromopyridin-2-yl)-2-cyanoacetamide and other fragments in a suitable buffer (e.g., PBS with 5% DMSO).

-

Screening: Inject the fragment solutions over the sensor chip surface at a constant flow rate. A change in the refractive index, measured in response units (RU), indicates binding.

-

Data Analysis: Fragments showing a significant and concentration-dependent binding response are identified as primary hits.

B. X-Ray Crystallography for Hit Validation and Structural Insights:

X-ray crystallography provides high-resolution structural information of the fragment-protein complex, which is invaluable for guiding subsequent optimization efforts.[7][8]

-

Protein Crystallization: Obtain high-quality crystals of the target protein.

-

Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of N-(5-bromopyridin-2-yl)-2-cyanoacetamide.

-

Data Collection: Collect X-ray diffraction data from the soaked crystals at a synchrotron source.

-

Structure Determination: Solve the crystal structure to reveal the precise binding mode of the fragment within the protein's active site. This structural information is critical for structure-based drug design.[9]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Orthogonal Validation:

NMR spectroscopy serves as an excellent orthogonal method to confirm binding and provide additional structural details.[10][11]

-

Protein-Observed NMR: For smaller proteins (<40 kDa), record a 1H-15N HSQC spectrum of the isotopically labeled protein in the presence and absence of the fragment. Chemical shift perturbations (CSPs) of specific amino acid residues upon fragment binding confirm the interaction and map the binding site.[6]

-

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR can be used for larger proteins. In this experiment, signals from the protein are saturated, and this saturation is transferred to a bound ligand, allowing for the identification of binding fragments.

Caption: Iterative cycle of hit-to-lead optimization.

Synthesis of N-(5-bromopyridin-2-yl)-2-cyanoacetamide and its Analogs

The synthesis of the core fragment and its subsequent analogs is a cornerstone of the FBDD process.

Protocol for the Synthesis of N-(5-bromopyridin-2-yl)-2-cyanoacetamide:

This synthesis can be achieved through the acylation of 2-amino-5-bromopyridine with a suitable cyanoacetylating agent.

-

Materials: 2-amino-5-bromopyridine, ethyl cyanoacetate, a non-nucleophilic base (e.g., sodium hydride), and an appropriate solvent (e.g., anhydrous THF).

-

Procedure:

-

To a solution of 2-amino-5-bromopyridine in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir for 30 minutes at room temperature.

-

Add ethyl cyanoacetate dropwise and heat the reaction to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(5-bromopyridin-2-yl)-2-cyanoacetamide.

-

Case Study: Hypothetical Application in Kinase Inhibitor Design

Kinases are a well-established class of drug targets, and many kinase inhibitors incorporate a pyridine scaffold. [12][13]Let's consider a hypothetical scenario where N-(5-bromopyridin-2-yl)-2-cyanoacetamide is identified as a fragment that binds to the ATP-binding site of a target kinase.

-

Initial Hit: X-ray crystallography reveals that the 2-aminopyridine moiety forms a key hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. The cyanoacetamide group occupies a nearby pocket, forming additional hydrogen bonds.

-

Fragment Growing: The bromine atom at the 5-position of the pyridine ring points towards the solvent-exposed region. Using a Suzuki coupling reaction, a series of aryl and heteroaryl groups are introduced at this position to explore interactions with the outer regions of the ATP-binding site.

-

SAR Development: Biological testing of the synthesized analogs reveals that the addition of a small, polar group at the 5-position significantly improves potency. For instance, a morpholino-substituted analog shows a 100-fold increase in activity.

-

Lead Optimization: Further optimization focuses on improving the pharmacokinetic properties of the lead compound. This might involve modifying the cyanoacetamide moiety to reduce metabolic liabilities or improve solubility.

Conclusion

N-(5-bromopyridin-2-yl)-2-cyanoacetamide represents a highly promising starting point for fragment-based drug design. Its favorable physicochemical properties, coupled with the synthetic tractability of its constituent motifs, provide a solid foundation for the discovery of novel therapeutics. The systematic application of the experimental and computational workflows outlined in this guide can facilitate the efficient evolution of this fragment into a potent and selective lead compound, ultimately accelerating the drug discovery process.

References

-

Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018). Frontiers in Chemistry. [Link]

-

Computational Approaches in Fragment Based Drug Design. (n.d.). Longdom Publishing. [Link]

-

Computational methods for fragment-based ligand design: growing and linking. (2013). Journal of Computer-Aided Molecular Design. [Link]

-

Computational Fragment-Based Drug Design. (2019). Springer Nature Experiments. [Link]

-

Development of Computational Approaches with a Fragment-Based Drug Design Strategy: In Silico Hsp90 Inhibitors Discovery. (2021). MDPI. [Link]

-

Biophysical screening in fragment-based drug design: a brief overview. (2019). Biochemical Society Transactions. [Link]

-

Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013). PNAS. [Link]

-

Fragment Screening. (n.d.). Sygnature Discovery. [Link]

-

Biophysical Fragment Screening. (n.d.). Evotec. [Link]

-

Fragment Based Screening. (n.d.). Bruker. [Link]

-

Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. (2020). Journal of Medicinal Chemistry. [Link]

-

Fragment based discovery of a novel and selective PI3 kinase inhibitor. (2014). ResearchGate. [Link]

-

Fragment-Based Design of Kinase Inhibitors: A Practical Guide. (2012). Methods in Molecular Biology. [Link]

-

The XChem pipeline for fragment screening. (2022). Diamond Light Source. [Link]

-

Fragment-based discovery of inhibitors of protein kinase B. (2007). Journal of Medicinal Chemistry. [Link]

-

Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. (2013). PMC. [Link]

-

Fragment Based Drug Discovery with Crystallographic Fragment Screening at XChem and Beyond. (2022). Oxford Protein Informatics Group. [Link]

-

Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. (2026). MDPI. [Link]

-

Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007). Current Opinion in Pharmacology. [Link]

-

Utilization of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide for the synthesis of thiazole, pyrazole and pyridene derivatives with a biological evaluation. (n.d.). ProQuest. [Link]

-

Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). Zenobia. [Link]

-

Crystallographic Fragment Screening Services. (n.d.). Evotec. [Link]

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (n.d.). PMC. [Link]

-

Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Cyanoacetamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. [Link]

-

N-(5-Bromopyridin-2-yl)acetamide. (n.d.). PMC. [Link]

-

Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025). Mediterranean Journal of Medical Research. [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). ResearchGate. [Link]

-

Hit to Lead and Lead Optimization. (n.d.). Selvita. [Link]

-

Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2021). RSC Publishing. [Link]

-

In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. (2025). PMC. [Link]

-

Hit-to-Lead & Lead Optimization. (n.d.). Schrödinger. [Link]

-

Site Identification and Next Choice Protocol for Hit-to-Lead Optimization. (n.d.). PMC. [Link]

-

Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. (2015). OSTI.gov. [Link]

-

Fragment Based Drug Discovery. (2016). Cambridge Healthtech Institute. [Link]

-

N-(5-bromopyridin-2-yl)acetamide. (n.d.). Boron Molecular. [Link]

-

Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. (2024). Research and Reviews: Journal of Organic and Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri. (2024). ACS Infectious Diseases. [Link]

Sources

- 1. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Buy N-(5-bromopyridin-2-yl)-2-[4-(4-cyanophenyl)phenoxy]acetamide [smolecule.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. academic.oup.com [academic.oup.com]

- 7. youtube.com [youtube.com]

- 8. Crystallographic Fragment Screening Services | Evotec [evotec.com]

- 9. researchgate.net [researchgate.net]

- 10. Fragment Based Screening | Bruker [bruker.com]

- 11. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Reactivity Profiling of the Cyanoacetamide Moiety in N-(5-Bromopyridin-2-yl)-2-cyanoacetamide

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity of N-(5-bromopyridin-2-yl)-2-cyanoacetamide (referred to herein as 5-Br-PCA ). This scaffold is a privileged structure in medicinal chemistry, serving as a precursor for EGFR kinase inhibitors, antimicrobial agents, and covalent warheads.

The presence of the electron-withdrawing 5-bromo substituent on the pyridine ring, coupled with the highly acidic

Structural Analysis & Electronic Properties

The reactivity of 5-Br-PCA is defined by the push-pull electronic effects acting on the

The Active Methylene Center

The C2 methylene group is flanked by two electron-withdrawing groups (EWGs): the nitrile (

-

Acidity: The

of this methylene is estimated between 9–11. The 5-bromopyridine moiety further acidifies these protons via inductive effects transmitted through the amide nitrogen, making the anion easier to generate than in simple N-alkyl cyanoacetamides. -

Nucleophilicity: Upon deprotonation by mild bases (e.g., piperidine, triethylamine), the resulting carbanion is a potent nucleophile, stabilized by resonance delocalization into both the nitrile and carbonyl groups.

The 5-Bromopyridine Influence

-

Solubility: The bromine atom significantly reduces water solubility compared to the unsubstituted pyridine analog. Protocols must utilize polar aprotic solvents (DMF, DMSO) or alcohols (Ethanol, Methanol) at elevated temperatures.

-

Orthogonal Reactivity: While this guide focuses on the cyanoacetamide tail, the C5-bromine remains available for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the methylene chemistry is established, allowing for late-stage diversification.

Primary Workflow: The Knoevenagel Condensation

The most reliable transformation for 5-Br-PCA is the Knoevenagel condensation with aromatic or heterocyclic aldehydes to form acrylamides (arylidenes). These products are Michael acceptors, often serving as covalent inhibitors in drug discovery.

Mechanism & Pathway

The reaction proceeds via a base-catalyzed nucleophilic attack of the 5-Br-PCA carbanion on the aldehyde carbonyl, followed by dehydration.

Figure 1: Mechanistic flow of the Knoevenagel condensation for 5-Br-PCA.

Experimental Protocol

Objective: Synthesis of E-2-cyano-3-aryl-N-(5-bromopyridin-2-yl)acrylamide.

Reagents:

-

5-Br-PCA (1.0 equiv)

-

Aromatic Aldehyde (1.0 – 1.1 equiv)

-

Solvent: Ethanol (EtOH) or Ethanol/Water (1:1)

-

Catalyst: Piperidine (3-5 drops) or Triethylamine (TEA)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-Br-PCA in 10 mL of Ethanol. Note: If solubility is poor, add minimal DMF dropwise.

-

Addition: Add 1.0 mmol of the chosen aromatic aldehyde. Stir for 5 minutes at room temperature.

-

Catalysis: Add 3–5 drops of piperidine. A color change (often to yellow or orange) usually indicates the formation of the enolate/intermediate.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4). -

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates out. If not, pour the mixture onto crushed ice (50 g).

-

Purification: Filter the solid precipitate. Wash with cold ethanol (

) and water. Recrystallize from EtOH/DMF if necessary.

Self-Validating Checkpoint:

-

Success: Appearance of a solid precipitate with a distinct color (yellow/orange).

-

Failure: If the solution remains clear after ice addition, the condensation failed or the product is an oil (extract with DCM).

Advanced Workflow: The Gewald Reaction (Thiophene Synthesis)

For increasing structural complexity, 5-Br-PCA serves as the nitrile component in the Gewald 3-component reaction, yielding highly substituted 2-aminothiophenes.

Reaction Logic

This Multicomponent Reaction (MCR) constructs a thiophene ring by condensing 5-Br-PCA , a ketone/aldehyde, and elemental sulfur.

Experimental Protocol

Reagents:

-

5-Br-PCA (1.0 equiv)

-

Cyclohexanone or substituted acetophenone (1.0 equiv)

-

Elemental Sulfur (

) (1.0 equiv) -

Base: Morpholine or Diethylamine (1.0 equiv)

Methodology:

-

Mixing: Combine 5-Br-PCA (1 mmol), ketone (1 mmol), and sulfur (1 mmol) in Ethanol (5 mL).

-

Activation: Add Morpholine (1 mmol) dropwise. Caution: Exothermic reaction possible.

-

Heating: Heat at

for 3–6 hours. -

Isolation: Pour into ice water. Filter the resulting solid.[3][4][6]

-

Validation: The disappearance of the characteristic nitrile peak in IR (

) and the appearance of amine bands (

Cyclization Pathways: Heterocycle Construction

The cyanoacetamide group is a "chameleon" scaffold capable of reacting with bidentate electrophiles to form fused heterocycles.

| Target Heterocycle | Co-Reactant | Mechanism | Key Condition |

| Coumarin (Chromene) | Salicylaldehyde | Knoevenagel | Cat. Piperidine, Reflux |

| Pyridone | Acetylacetone | Knoevenagel | NaOEt (Sodium Ethoxide) |

| Pyran | Benzylidenemalononitrile | Michael Addition | Piperidine/Ethanol |

Visualization of Reaction Network

Figure 2: Divergent synthesis pathways from the 5-Br-PCA scaffold.

Analytical Validation

To ensure scientific integrity, synthesized derivatives must be validated using the following spectroscopic markers.

Proton NMR ( H NMR)

-

Starting Material (5-Br-PCA): Look for the singlet corresponding to the active methylene (

) at -

Knoevenagel Product:

-

Disappearance: The

singlet at 4.0 ppm must vanish. -

Appearance: A new singlet for the vinyl proton (

) appears downfield, typically at -

Amide Proton: The

singlet often shifts downfield (

-

Infrared Spectroscopy (IR)

-

Nitrile (

): A sharp band at 2200–2220 cm-

Note: In Knoevenagel products, this band remains (conjugated). In Gewald/Cyclized products, this band often disappears or shifts significantly if involved in ring closure.

-

-

Carbonyl (

): Strong band at 1650–1690 cm

References

-

Fadda, A. A., et al. (2008).[7] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.

-

Dronov, S. E., et al. (2024).[8] Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry.

-

Huang, Y., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry.

-

Al-Mulla, A. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.

-

BenchChem Protocols. (2025). Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide. BenchChem Application Notes.

Sources

- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Synthesis of N-(5-bromopyridin-2-yl)-2-cyanoacetamide

Executive Summary & Strategic Importance

The synthesis of N-(5-bromopyridin-2-yl)-2-cyanoacetamide is a pivotal transformation in the construction of pharmacologically active heterocycles. This scaffold serves as a critical "hinge-binding" motif in the development of kinase inhibitors (specifically JAK, VEGFR, and CDK families) and is a direct precursor to fused bicyclic systems such as pyrido[1,2-a]pyrimidines and imidazo[1,2-a]pyridines.

This guide addresses the specific challenge of acylation at the exocyclic amine of 2-amino-5-bromopyridine . The electron-withdrawing nature of the bromine atom at position 5, combined with the endocyclic nitrogen, significantly reduces the nucleophilicity of the exocyclic amine, often leading to incomplete conversion or competitive ring nitrogen acylation under standard conditions.

We present two validated protocols:

-

Method A (Thermal Condensation): A solvent-free/high-concentration approach ideal for scale-up.

-

Method B (Activated Coupling): A mild, carbodiimide-mediated approach for high-purity research scale requirements.

Chemical Strategy & Retrosynthetic Analysis

The formation of the amide bond requires overcoming the poor nucleophilicity of the 2-aminopyridine moiety.

-

Substrate Analysis: The pKa of the conjugate acid of 2-aminopyridine is ~6.86. The introduction of the 5-bromo substituent lowers this further, making the amine a poor nucleophile.

-

Thermodynamic Control: Direct reaction with ethyl cyanoacetate is reversible. High temperatures (>140°C) are required to drive the equilibrium by removing ethanol (Le Chatelier's principle).

-

Kinetic Control: Using activated esters (via DCC/EDC) allows reaction at room temperature but requires purification to remove urea byproducts.

Reaction Scheme

Figure 1: Reaction pathway for the thermal condensation method.

Experimental Protocols

Protocol A: Solvent-Free Thermal Condensation (Recommended for Scale-Up)

Rationale: This method utilizes the high boiling point of ethyl cyanoacetate to act as both reagent and solvent (if used in excess) or utilizes a "neat fusion" approach to maximize kinetics. It avoids toxic coupling agents.

Materials:

-

2-Amino-5-bromopyridine (1.0 eq) [CAS: 1072-97-5]

-

Ethyl cyanoacetate (3.0 - 5.0 eq) [CAS: 105-56-6]

-

Equipment: Round-bottom flask, Dean-Stark trap (optional), reflux condenser, oil bath.

Step-by-Step Procedure:

-

Setup: In a dry round-bottom flask, charge 2-amino-5-bromopyridine (e.g., 10.0 g, 57.8 mmol).

-

Addition: Add Ethyl cyanoacetate (32.7 g, 289 mmol, ~5 eq). Note: Excess reagent acts as the solvent.

-

Reaction: Heat the mixture to 150–160°C (external oil bath temperature).

-

Critical Control Point: The internal temperature must exceed 120°C to distill off the ethanol byproduct. If using a Dean-Stark trap, use a high-boiling co-solvent like Anisole or Xylene (10 vol) to facilitate azeotropic removal of ethanol.

-

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Reaction typically requires 4–8 hours.

-

Endpoint: Disappearance of the starting amine.

-

-

Workup (Precipitation):

-

Cool the reaction mixture to ~80°C.

-

Slowly add Ethanol (20 mL) or Toluene to dilute the viscous oil.

-

Cool further to 0–5°C in an ice bath. The product should crystallize out.

-

Troubleshooting: If no precipitate forms, add Diethyl Ether or MTBE as an anti-solvent.

-

-

Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 10 mL) followed by Hexanes to remove excess ethyl cyanoacetate.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 75–85% Appearance: Off-white to beige crystalline solid.

Protocol B: EDC-Mediated Coupling (Mild Conditions)

Rationale: For small-scale synthesis where high temperature is detrimental or if the substrate contains heat-sensitive groups.

Materials:

-

2-Amino-5-bromopyridine (1.0 eq)[1]

-

Cyanoacetic acid (1.1 eq) [CAS: 372-09-8]

-

EDC.HCl (1.2 eq) [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide]

-

DMAP (0.1 eq) [Catalyst]

-

Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Procedure:

-

Dissolution: Dissolve Cyanoacetic acid (1.1 eq) and EDC.HCl (1.2 eq) in anhydrous DCM (10 volumes) at 0°C under Nitrogen. Stir for 15 minutes to activate the acid.

-

Addition: Add 2-Amino-5-bromopyridine (1.0 eq) and DMAP (0.1 eq).

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

-

Workup:

-

Dilute with DCM.

-

Wash with 1N HCl (to remove unreacted amine and DMAP).

-

Wash with Saturated NaHCO3 (to remove unreacted acid).

-

Wash with Brine, dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

Expected Yield: 60–75%

Process Workflow & Decision Matrix

Figure 2: Decision matrix for selecting the appropriate synthetic protocol.

Characterization & Quality Control

| Parameter | Specification / Expectation | Notes |

| Appearance | White to beige powder | Darkening indicates oxidation or residual iodine/bromine impurities. |

| Melting Point | > 200°C (Decomp) | Typical for cyanoacetamides of heterocycles. |

| 1H NMR (DMSO-d6) | δ ~11.0 (s, 1H, NH), 8.4 (d, 1H, Py-H6), 8.0 (dd, 1H, Py-H4), 7.9 (d, 1H, Py-H3), 3.9 (s, 2H, CH2) | The CH2 singlet at ~3.9-4.0 ppm is diagnostic for the cyanoacetyl group. |

| MS (ESI+) | [M+H]+ = 239.9 / 241.9 | Characteristic 1:1 bromine isotope pattern. |

| IR (cm-1) | ~2260 (CN), ~1690 (C=O) | The nitrile stretch is weak but diagnostic. |

Troubleshooting & Optimization

Issue: Low Conversion (Starting Material Remaining)

-

Cause: The 2-aminopyridine is a weak nucleophile.

-

Solution (Method A): Increase temperature to reflux in Anisole (BP 154°C) or o-Xylene (BP 144°C). Ensure efficient removal of ethanol using a Dean-Stark trap.

-

Solution (Method B): Switch coupling agent to HATU or T3P (Propylphosphonic anhydride) for higher activation energy.

Issue: Product is Oily/Sticky

-

Cause: Residual ethyl cyanoacetate or solvent.

-

Solution: Triturate the crude oil with Diethyl Ether or Hexanes. Sonication often induces crystallization.

Issue: N- vs. Ring-N Acylation

-

Insight: While acylation at the ring nitrogen is possible, it is generally reversible under thermal conditions. The exocyclic amide is the thermodynamic product. If the kinetic ring-acylated product forms, heating longer often rearranges it to the desired product.

References

-

General Cyanoacetylation of Aminopyridines

- Synthesis of N-heteroaryl-2-cyanoacetamides. (2010). Journal of Heterocyclic Chemistry.

-

Analogous Synthesis (N-(5-bromopyridin-2-yl)-acetamide)

-

Augustine, A., et al. (2011).[2] Propylphosphonic anhydride (T3P): A remarkably efficient reagent for the preparation of N-heteroaryl acetamides.

-

-

Use of 1-cyanoacetyl-3,5-dimethylpyrazole (High Efficiency Reagent)

-

Compound Data Verification (Analogous Chloroacetamide)

-

PubChem CID: 7342289 (N-(5-bromopyridin-2-yl)-2-chloroacetamide).[4]

-

Note: Always verify specific safety data sheets (SDS) for 2-amino-5-bromopyridine and ethyl cyanoacetate before handling.

Sources

- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 2. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. N-(5-bromopyridin-2-yl)-2-chloroacetamide | C7H6BrClN2O | CID 7342289 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-(5-bromopyridin-2-yl)-2-cyanoacetamide in Heterocyclic Synthesis

Introduction: The Strategic Value of a Multifaceted Building Block

In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex heterocyclic scaffolds is paramount. N-(5-bromopyridin-2-yl)-2-cyanoacetamide has emerged as a particularly valuable and versatile precursor for this purpose. Its utility is rooted in a strategic combination of reactive sites integrated within a single, readily accessible molecule.

The key to its synthetic power lies in three distinct structural features:

-

The Activated Methylene Group: Flanked by both a cyano and a carbonyl group, the α-carbon is highly acidic and readily deprotonated, forming a potent nucleophile. This is the primary site for initiating cyclization cascades.

-

The Cyano and Amide Moieties: These groups are perfectly poised for intramolecular cyclization reactions, acting as electrophilic centers to form a variety of six-membered rings.

-

The 5-Bromopyridine Ring: The bromine atom serves as a crucial synthetic handle. While the core heterocyclic system is being constructed, the bromo-substituent remains available for late-stage functionalization via powerful cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries.

This guide provides detailed protocols and mechanistic insights into the application of N-(5-bromopyridin-2-yl)-2-cyanoacetamide for the synthesis of high-value fused heterocyclic systems, including pyrido[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines.

Application 1: Synthesis of Fused Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including potent kinase inhibitors.[1] The title compound provides a direct and efficient route to this framework through cyclocondensation reactions.

Principle of the Transformation

The synthesis initiates with the acylation of the N-(5-bromopyridin-2-yl)-2-cyanoacetamide at the amide nitrogen or reaction at the active methylene group. This is followed by an intramolecular cyclization, where the nucleophilic nitrogen of the pyridine ring or the deprotonated amide attacks one of the carbonyls or the cyano group, leading to the formation of the fused pyrimidine ring. The specific reagents used dictate the final substitution pattern on the newly formed ring.

Experimental Workflow Overview

Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.

Protocol 1A: Synthesis of 2-(Chloromethyl)-5-bromo-8-aryl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol details a cyclization reaction using chloroacetyl chloride.[1] The causality for using chloroacetyl chloride is its dual functionality; it first acylates the amide nitrogen, and the resulting intermediate undergoes intramolecular cyclization to form the pyrimidine ring.

Materials:

-

N-(5-bromopyridin-2-yl)-2-cyanoacetamide (or analogous aminopyridine carboxamide)

-

Chloroacetyl chloride

-

Acetonitrile (anhydrous)

-

Pyridine (anhydrous)

-

Crushed ice

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

To a solution of the appropriate 2-amino-pyridine-3-carboxamide derivative (10 mmol) in anhydrous acetonitrile (30 mL), add anhydrous pyridine (10 mL).

-

Add chloroacetyl chloride (10 mmol, 0.79 mL) dropwise to the stirred solution.

-

Heat the reaction mixture under reflux for 8-10 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from ethanol to yield the desired pyrido[2,3-d]pyrimidine derivative.

Protocol 1B: Synthesis of Ethyl 5-bromo-8-aryl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate

This variation utilizes diethyl oxalate to install an ethyl carboxylate group at the 2-position of the pyrimidine ring.[1] Diethyl oxalate is chosen for its ability to react with the active methylene and amide groups to form the heterocyclic ring.

Materials:

-

N-(5-bromopyridin-2-yl)-2-cyanoacetamide (or analogous aminopyridine carboxamide)

-

Diethyl oxalate

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Crushed ice

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

A mixture of the appropriate 2-amino-pyridine-3-carboxamide derivative (10 mmol) and diethyl oxalate (10 mmol, 1.36 mL) in anhydrous DMF (40 mL) is prepared.

-

Heat the mixture under reflux for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into a beaker containing crushed ice.

-

Collect the solid product that precipitates out by vacuum filtration.

-

Wash the precipitate with water and then recrystallize from absolute ethanol to afford the pure product.

| Product Type | Reagent | Solvent | Typical Yield | Ref. |

| 2-(Chloromethyl) derivative | Chloroacetyl chloride | Acetonitrile/Pyridine | ~65% | [1] |

| 2-(Ethoxycarbonyl) derivative | Diethyl oxalate | DMF | ~55-60% | [1] |

Application 2: Synthesis of Fused Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine (or 7-azaindole) scaffold is another critical pharmacophore. The reaction of N-(5-bromopyridin-2-yl)-2-cyanoacetamide with α-halocarbonyl compounds under Phase Transfer Catalysis (PTC) conditions provides an effective route to this ring system.[2]

Principle of the Transformation

This synthesis is a variation of the Hantzsch pyrrole synthesis. The reaction proceeds via S-alkylation of the active methylene group by the α-halocarbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization, where the enolate formed attacks the cyano group, followed by tautomerization to yield the aromatic pyrrole ring. The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the aqueous base and the organic-soluble reactants.

Reaction Mechanism Visualization

Caption: Key steps in the PTC-mediated synthesis of pyrrolo[2,3-b]pyridines.

Protocol 2A: Synthesis of 3-Amino-2-benzoyl-5-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Materials:

-

N-(5-bromopyridin-2-yl)-2-cyanoacetamide

-

Phenacyl bromide (2-bromoacetophenone)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Dioxane

-

Water

Step-by-Step Procedure:

-

Set up a two-phase system in a round-bottom flask. Add a solution of N-(5-bromopyridin-2-yl)-2-cyanoacetamide (10 mmol) and phenacyl bromide (10 mmol) in dioxane (50 mL).

-

Add an aqueous solution of potassium carbonate (20 mmol in 20 mL water).

-

Add a catalytic amount of tetrabutylammonium bromide (TBAB, ~1 mmol).

-

Stir the mixture vigorously at reflux temperature for 6-8 hours. The vigorous stirring is essential to ensure efficient phase transfer.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water (100 mL) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the product by recrystallization from an appropriate solvent, such as ethanol or an ethanol/DMF mixture.

| Reagent | Product Core | Catalyst System | Typical Yield | Ref. |

| Phenacyl bromide | 2-Benzoyl-pyrrolo[2,3-b]pyridine | K₂CO₃ / TBAB | ~60-70% | [2] |

| 2-Chloroacetamide | 2-Carboxamido-pyrrolo[2,3-b]pyridine | K₂CO₃ / TBAB | ~60% | [2] |

Conclusion and Future Directions

N-(5-bromopyridin-2-yl)-2-cyanoacetamide stands out as a robust and highly adaptable starting material for constructing diverse and medicinally relevant heterocyclic systems. The protocols outlined here for the synthesis of pyrido[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines demonstrate its utility in forming fused ring systems through predictable and efficient cyclization pathways. The true strategic advantage of these products lies in the retained 5-bromo substituent, which opens the door to extensive post-synthesis modification. Researchers in drug development can leverage this feature to perform late-stage diversification, rapidly accessing a wide range of analogues for structure-activity relationship (SAR) studies. Future applications will undoubtedly expand to include the synthesis of other complex polycyclic systems and the exploration of novel catalytic methods to further enhance the efficiency and scope of these transformations.

References

-

N-(5-Bromopyridin-2-yl)acetamide - PMC - NIH. (2011). National Center for Biotechnology Information. [Link]

-

Rauf, A., et al. (2015). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. European Journal of Chemistry, 6(2), 163-168. [Link]

-

Al-Mousawi, S. M., et al. (2011). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. ResearchGate. [Link]

-

Glukhareva, T. V., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24. [Link]

-

Fadda, A. A., et al. (2008). (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. [Link]

-

Gomaa, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. [Link]

-

Das, A., et al. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]

-

Glukhareva, T. V., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C, N-diheteroarylcarbamidines. Beilstein Archives. [Link]

-

El-Sayed, A. M., et al. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET. Natural Sciences Publishing. [Link]

-